7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrN2O2 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer and Anti-Tuberculosis Applications : The derivatives of imidazo[1,2-a]pyridine, such as those formed from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, have shown potential as anti-cancer and anti-TB agents. These nitrogen-rich systems are incorporated into potential anti-cancer and anti-TB agents through acid amine coupling reactions, and some derivatives have exhibited moderate activity against TB and significant anti-cancer screening results (Sanghavi et al., 2022).
Cyclin-Dependent Kinase Inhibitors : Organometallic complexes containing imidazo[1,5-a]pyridine derivatives have been synthesized and are known as potential cyclin-dependent kinase (Cdk) inhibitors. These compounds have been characterized for their cytotoxicity and cell cycle effects in human cancer cells, as well as their Cdk inhibitory activity (Stepanenko et al., 2011).
Anti-inflammatory and Analgesic Activities : Certain derivatives like 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acids have been synthesized and evaluated for their anti-inflammatory and analgesic activities. One of the most active compounds in this series was found to be 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (Di Chiacchio et al., 1998).
Synthesis and Characterization in Medicinal Chemistry : The synthesis of imidazo[1,2-a]pyridines, such as 3-aminoimidazo[1,2-a]pyridines, has been reported with good yields, demonstrating their importance in the field of medicinal chemistry (Shaabani et al., 2006).
Synthesis of Fused Mesoionic Tricyclic Heterocycles : Imidazo[1,5-a]pyridinium salts have been used to synthesize new mesoionic, fused tricyclic systems. This highlights the implementation of imidazo[1,5-a]pyridines in the creation of complex heterocyclic structures with potential applications in synthetic chemistry (Benaissa et al., 2019).
Synthesis of Fluorescent Molecules : 1,3-Diarylated imidazo[1,5-a]pyridines have been synthesized and shown to exhibit a wide variety of fluorescent emissions, which can be important in the development of fluorescent markers and probes (Shibahara et al., 2009).
Continuous Flow Synthesis in Pharmaceutical Manufacturing : The continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids and related compounds represents a significant advancement in pharmaceutical manufacturing, enabling more efficient and scalable production processes (Herath et al., 2010).
Properties
IUPAC Name |
7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEPSRDRIXLNHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C=C1Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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